phosphoribosyl-ATP

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

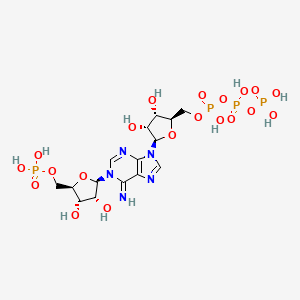

1-(5-phospho-beta-D-ribosyl)-ATP is a 1-(5-phospho-D-ribosyl)-ATP in which the 5-phospho-D-ribosyl residue has beta-configuration at the anomeric centre. It is a conjugate acid of a 1-(5-phospho-beta-D-ribosyl)-ATP(6-).

Aplicaciones Científicas De Investigación

Role in Histidine Biosynthesis

Phosphoribosyl-ATP is integral to the first step of histidine biosynthesis, catalyzed by ATP phosphoribosyltransferase (ATPPRT). This enzyme facilitates the nucleophilic attack of ATP on 5-phospho-α-D-ribose 1-pyrophosphate (PRPP), resulting in the formation of PR-ATP and inorganic pyrophosphate (PPi) . The regulation of ATPPRT activity is complex and involves allosteric mechanisms influenced by histidine levels.

Case Study: Allosteric Regulation of ATPPRT

A study highlighted the allosteric activation of ATPPRT by its regulatory protein HisZ, which enhances the enzyme's catalytic efficiency in the absence of histidine. The kinetic analysis demonstrated that HisZ binding shifts the rate-limiting step, allowing for a more active conformation that accelerates product formation .

Enzymatic Studies and Kinetics

Research has extensively investigated the kinetics of PR-ATP formation and its interaction with various substrates. For instance, rapid kinetics experiments have shown that the presence of histidine alters the enzyme's activity profile significantly, indicating a sophisticated regulatory mechanism .

Data Table: Kinetic Parameters of ATPPRT

| Parameter | Value | Notes |

|---|---|---|

| kcat | Varies | Dependent on substrate concentrations |

| Km (ATP) | ~4 mM | Indicates affinity for ATP |

| Km (PRPP) | ~0.1 mM | Indicates affinity for PRPP |

| Allosteric Effect | Significant | Enhanced by HisZ under varying conditions |

Antibiotic Development

This compound has emerged as a target for novel antibiotic discovery, particularly against pathogenic bacteria such as Acinetobacter baumannii and Mycobacterium tuberculosis. The inhibition of ATPPRT can disrupt histidine biosynthesis in these pathogens, providing a potential therapeutic strategy .

Case Study: Antibiotic Targeting ATPPRT

Research has shown that specific inhibitors targeting ATPPRT can effectively reduce bacterial growth by depleting histidine levels. This approach is particularly promising given the rising antibiotic resistance among common pathogens .

Metabolic Engineering Applications

In metabolic engineering, PR-ATP serves as a vital intermediate for synthesizing various biomolecules. Its role in facilitating nucleotide synthesis makes it essential for developing engineered strains capable of producing valuable compounds like amino acids and nucleotides.

Data Table: Applications in Metabolic Engineering

| Application | Description |

|---|---|

| Amino Acid Production | Engineered strains utilize PR-ATP for enhanced yields |

| Nucleotide Synthesis | PR-ATP acts as a precursor in nucleotide biosynthetic pathways |

Análisis De Reacciones Químicas

Key Features:

-

Reversibility : The reaction is bidirectional but favors PR-ATP synthesis under physiological ATP/PPi ratios .

-

Metal Dependence : Requires Mg²⁺ or Mn²⁺ for catalysis, with Mn²⁺ enhancing transition-state charge stabilization .

-

Substrate Binding Order : PRPP binds before ATP in the reaction sequence .

Table 1: Kinetic Parameters for ATPPRT

| Enzyme Source | Km (PRPP) | Km (ATP) | kcat (s⁻¹) |

|---|---|---|---|

| Psychrobacter arcticus | 0.12 mM | 0.34 mM | 2.8 |

| Escherichia coli | 0.18 mM | 0.41 mM | 3.1 |

| Data derived from steady-state kinetics . |

Hydrolysis of Phosphoribosyl-ATP

This compound diphosphatase hydrolyzes PR-ATP to 1-(5-phosphoribosyl)-AMP (PR-AMP) and PPi:

PR ATP H2O⇌PR AMP PPi[5]

Catalytic Mechanism:

-

Active Site : Features conserved arginine and lysine residues that coordinate the pyrophosphate group .

-

Electrostatic Stabilization : Mg²⁺ ions neutralize negative charges on the transition state during PPi departure .

Activation Mechanisms:

-

HisZ Protein : In Psychrobacter arcticus, HisZ binding increases catalytic efficiency (kcat) by 160-fold through structural reorganization of the PRPP-binding loop .

-

Phosphorylation : Histidine phosphorylation (e.g., H247 in NAMPT) enhances PRPP affinity by 160,000-fold, enabling efficient PR-ATP synthesis .

Inhibition Mechanisms:

-

Feedback Inhibition : Histidine and PR-ATP inhibit ATPPRT activity, with Ki values in the micromolar range .

-

Nucleotide Competition : ADP and AMP act as competitive inhibitors by binding to the ATP site .

Table 2: Regulatory Effects on ATPPRT Activity

Structural Insights into Reaction Dynamics

Propiedades

Fórmula molecular |

C15H25N5O20P4 |

|---|---|

Peso molecular |

719.28 g/mol |

Nombre IUPAC |

[[(2R,3S,4R,5R)-5-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-6-iminopurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C15H25N5O20P4/c16-12-7-13(18-4-19(12)14-10(23)8(21)5(37-14)1-35-41(25,26)27)20(3-17-7)15-11(24)9(22)6(38-15)2-36-43(31,32)40-44(33,34)39-42(28,29)30/h3-6,8-11,14-16,21-24H,1-2H2,(H,31,32)(H,33,34)(H2,25,26,27)(H2,28,29,30)/t5-,6-,8-,9-,10-,11-,14-,15-/m1/s1 |

Clave InChI |

RKNHJBVBFHDXGR-KEOHHSTQSA-N |

SMILES isomérico |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O |

SMILES canónico |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)C4C(C(C(O4)COP(=O)(O)O)O)O |

Sinónimos |

phosphoribosyl ATP phosphoribosyladenosine triphosphate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.